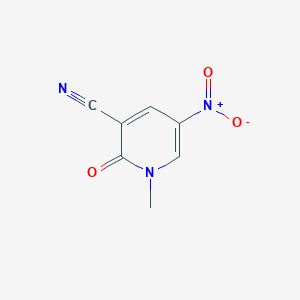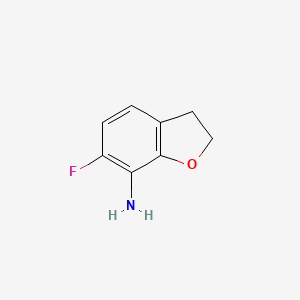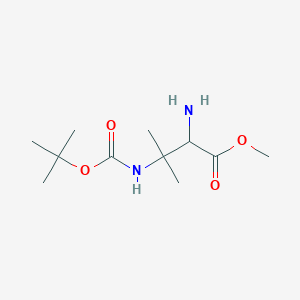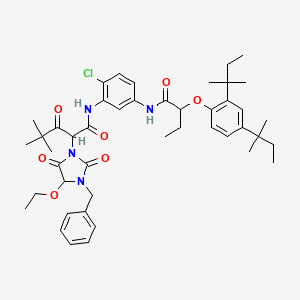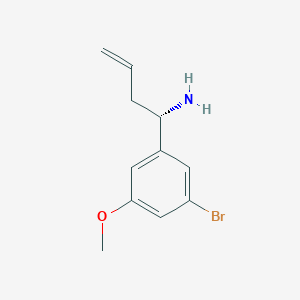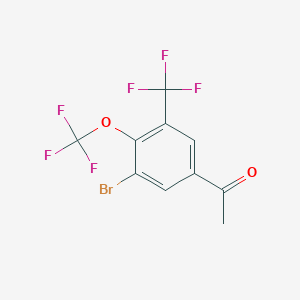
3'-Bromo-4'-(trifluoromethoxy)-5'-(trifluoromethyl)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone is a chemical compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to an acetophenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone typically involves the introduction of bromine, trifluoromethoxy, and trifluoromethyl groups onto an acetophenone backbone. One common method involves the bromination of 4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
化学反応の分析
Types of Reactions
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone involves its interaction with molecular targets and pathways within a system. The bromine, trifluoromethoxy, and trifluoromethyl groups contribute to its reactivity and ability to form specific interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)benzonitrile
- 3-Bromo-4-(trifluoromethoxy)aniline
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
Compared to similar compounds, 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the acetophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H5BrF6O2 |
|---|---|
分子量 |
351.04 g/mol |
IUPAC名 |
1-[3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H5BrF6O2/c1-4(18)5-2-6(9(12,13)14)8(7(11)3-5)19-10(15,16)17/h2-3H,1H3 |
InChIキー |
DSKOECBSLXUUQR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
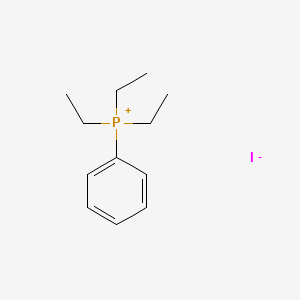
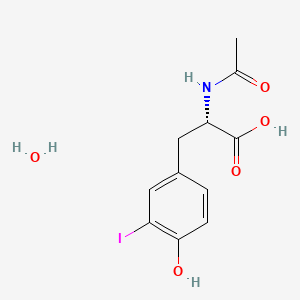
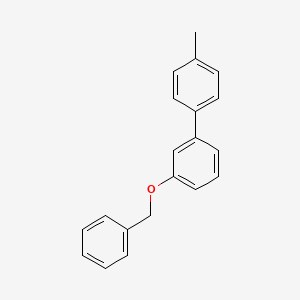
![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)

